1-(2-Phenylthiobenzyl)piperazine mesylate
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Overview
Description
1-(2-Phenylthiobenzyl)piperazine mesylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthiobenzyl)piperazine mesylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2-Phenylthiobenzyl Group: This step involves the reaction of the piperazine core with 2-phenylthiobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylthiobenzyl)piperazine mesylate undergoes various chemical reactions, including:
Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the mesylate group, yielding the corresponding alcohol.
Substitution: The mesylate group is a good leaving group, allowing for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Phenylthiobenzyl)piperazine mesylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylthiobenzyl)piperazine mesylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research.
Uniqueness: 1-(2-Phenylthiobenzyl)piperazine mesylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesylate group enhances its reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Properties
CAS No. |
37652-51-0 |
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Molecular Formula |
C18H24N2O3S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methanesulfonic acid;1-[(2-phenylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2S.CH4O3S/c1-2-7-16(8-3-1)20-17-9-5-4-6-15(17)14-19-12-10-18-11-13-19;1-5(2,3)4/h1-9,18H,10-14H2;1H3,(H,2,3,4) |
InChI Key |
BQDPGEPRIYPACS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1)CC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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